BenchChemオンラインストアへようこそ!

N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Chemical Identity Quality Control Procurement Integrity

N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1207018-07-2) is a synthetic small molecule (C23H21ClN4O, MW 404.9) characterized by a 3-cyanoquinoline core linked to a piperidine-4-carboxamide bearing an N-(2-chlorobenzyl) substituent. The compound belongs to the broader class of 3-cyanoquinoline-piperidine hybrids, a scaffold historically explored for kinase inhibition.

Molecular Formula C23H21ClN4O
Molecular Weight 404.9
CAS No. 1207018-07-2
Cat. No. B2427969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
CAS1207018-07-2
Molecular FormulaC23H21ClN4O
Molecular Weight404.9
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=C(C=NC4=CC=CC=C43)C#N
InChIInChI=1S/C23H21ClN4O/c24-20-7-3-1-5-17(20)14-27-23(29)16-9-11-28(12-10-16)22-18(13-25)15-26-21-8-4-2-6-19(21)22/h1-8,15-16H,9-12,14H2,(H,27,29)
InChIKeyBGYPDFXAZQQTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1207018-07-2)


N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (CAS 1207018-07-2) is a synthetic small molecule (C23H21ClN4O, MW 404.9) characterized by a 3-cyanoquinoline core linked to a piperidine-4-carboxamide bearing an N-(2-chlorobenzyl) substituent . The compound belongs to the broader class of 3-cyanoquinoline-piperidine hybrids, a scaffold historically explored for kinase inhibition [1]. It is commercially available as a research reagent from screening-library vendors in micromole quantities [2], but must be clearly distinguished from the structurally distinct compound 4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide, which is sometimes incorrectly conflated with it in vendor databases .

Why N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide Cannot Be Readily Substituted by In-Class Analogs


Within the 3-cyanoquinoline-piperidine-4-carboxamide family, even minor structural modifications can profoundly alter biological activity. The specific 2-chlorobenzyl amide substituent on the piperidine ring of this compound differentiates it from close analogs such as the N-benzyl (CAS 1207018-01-6), N-(4-fluorophenyl) (CAS 1207038-41-2), or N-(3,4-difluorophenyl) (CAS 1207038-50-3) variants, as well as the 6-ethoxy-substituted quinoline analog (CAS 1226435-81-9) [1]. Published structure-activity relationship (SAR) studies on quinoline-aminopiperidine hybrids demonstrate that the nature and position of the aryl/benzyl substituent critically govern DNA gyraseB inhibitory potency (IC50 range >10-fold within a single series) and selectivity against human topoisomerase II [2]. No published head-to-head data exist for this exact compound versus its closest analogs, meaning that generic substitution without experimental validation introduces unquantifiable risk of potency loss, selectivity shift, or target disengagement in any assay system.

Quantitative Differentiation Evidence for N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide


Structural Differentiation from the Commonly Confused 4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide

Multiple vendor databases conflate CAS 1207018-07-2 with the biphenyl-sulfonamide structure 4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide . The correct structure, confirmed by the InChI Key BGYPDFXAZQQTGF-UHFFFAOYSA-N, is a 3-cyanoquinoline-piperidine-4-carboxamide scaffold [1]. This distinction is critical for procurement: the biphenyl-sulfonamide is a structurally unrelated chemotype with entirely different molecular topology, hydrogen-bonding capacity, and predicted target profile. Procuring the incorrect structure would invalidate any SAR hypothesis built around the quinoline-piperidine pharmacophore.

Chemical Identity Quality Control Procurement Integrity

Substituent-Dependent Potency Divergence in Quinoline-Aminopiperidine DNA GyraseB Inhibitors

In a systematic SAR study of 48 quinoline-aminopiperidine urea/thiourea hybrids as M. tuberculosis DNA gyraseB inhibitors, the N-aryl/benzyl substituent on the piperidine carboxamide was a primary driver of potency, with IC50 values spanning from <5 μM to >50 μM across close analogs [1]. Although the specific 2-chlorobenzyl compound (CAS 1207018-07-2) was not among the 48 tested compounds, the data demonstrate that even single-atom substitutions (e.g., H → F → Cl → OCH3 on the benzyl ring) produced >10-fold IC50 shifts [1]. The 2-chloro substitution pattern present in this compound is expected to influence both the electron density of the benzyl group and the dihedral angle between the phenyl ring and the amide plane, potentially altering the hydrogen-bonding network within the GyrB ATP-binding pocket relative to unsubstituted or para-substituted analogs [1].

Antibacterial DNA GyraseB Mycobacterium tuberculosis

CYP1A2 Time-Dependent Inhibition Liability Relative to Drug-Drug Interaction Risk

A BindingDB entry (BDBM50601513; CHEMBL5180351) reports an IC50 of 2,530 nM for time-dependent inhibition (TDI) of human liver microsome CYP1A2 by a close structural analog of the 3-cyanoquinoline-piperidine series, following a 0.5 hr pre-incubation with NADPH [1]. TDI of CYP1A2 is a key liability flag for drug-drug interaction potential, with compounds exhibiting TDI IC50 < 10 μM generally warranting further clinical risk assessment. While the exact TDI IC50 for CAS 1207018-07-2 has not been published, the 2-chlorobenzyl substituent may modulate CYP1A2 binding relative to the tested analog, as CYP1A2 preferentially accommodates planar, polyaromatic ligands with a small-volume active site cavity. The class-level TDI signal suggests that CYP1A2 inhibition should be screened for any compound in this series prior to in vivo studies.

ADMET Cytochrome P450 Drug-Drug Interaction

Recommended Application Scenarios for N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide Based on Available Evidence


Chemical Probe Synthesis for Quinoline-Piperidine Kinase Inhibitor SAR Expansion

The 3-cyanoquinoline scaffold is a validated kinase inhibitor template, as documented in patents targeting protein tyrosine kinases [1]. This compound, with its 2-chlorobenzyl amide substituent, is suitable as a chemical probe in panels designed to expand SAR beyond the published N-benzyl, N-phenyl, and N-(4-fluorophenyl) analogs. Researchers can use it to assess the impact of ortho-chloro substitution on kinase selectivity profiles in panels such as the Eurofins ScanEDGE or DiscoverX KINOMEscan. Any differential selectivity observed would be directly attributable to the 2-chlorobenzyl moiety, providing intellectual property differentiation from prior art compounds.

Mycobacterium tuberculosis DNA GyraseB Inhibitor Fragment Elaboration

The quinoline-aminopiperidine chemotype has demonstrated tractable SAR against M. tuberculosis DNA gyraseB, with benzyl substituent variation yielding >10-fold potency differences [2]. This compound can serve as a starting point for fragment elaboration by modifying the 3-cyano group (e.g., hydrolysis to amide, reduction to amine) or introducing substituents on the quinoline A-ring, while keeping the 2-chlorobenzyl amide constant as a reference. MIC determination against H37Rv and ATPase assays would benchmark its antimycobacterial potential relative to the published urea/thiourea series. The absence of a 6-alkoxy substituent (unlike CAS 1226435-81-9) means this compound tests the contribution of the unsubstituted quinoline core to target engagement.

ADMET Liability Screening for CYP1A2 Time-Dependent Inhibition Risk Assessment

The class-level CYP1A2 TDI signal (IC50 = 2.53 μM for a close analog) [3] makes this compound a relevant tool for structure-liability relationship studies. By comparing the TDI IC50 of CAS 1207018-07-2 with those of its N-benzyl, N-(4-chlorobenzyl), and N-(2-methylbenzyl) analogs in a standardized human liver microsome assay, researchers can isolate the contribution of the 2-chloro substituent to CYP1A2 inactivation kinetics (kinact/KI). If the 2-chlorobenzyl compound shows reduced TDI relative to the class average, the ortho-chloro substitution strategy could inform the design of safer backup series.

Orthogonal Target Engagement Verification in PI3K/AKT Pathway Studies

3-Cyanoquinoline derivatives have been implicated as low-nanomolar PI3Kδ inhibitors in certain chemotypes [4]. While no direct PI3K/AKT data exist for CAS 1207018-07-2, its structural relationship to known PI3Kδ inhibitors (e.g., IC50 values as low as 5 nM for some analogs) makes it a candidate for panel screening. The 2-chlorobenzyl group may confer differential isoform selectivity (e.g., PI3Kδ vs. PI3Kα/β/γ) compared to phenyl-substituted analogs. Cellular phospho-AKT (S473) inhibition in Ri-1 cells, as used for related compounds, would provide the first quantitative functional data for this specific chemotype.

Quote Request

Request a Quote for N-[(2-chlorophenyl)methyl]-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.